N-Ethylaniline

Reaction Kinetics Oxidative Coupling Dye Intermediate Synthesis

Optimize exothermic control in dye and API synthesis. N-Ethylaniline's ethyl group provides lower oxidative reactivity vs. N-methylaniline, reducing runaway risk and improving yield. - 2-7× higher copolymer solubility vs. aniline for advanced coatings. - Specific lipophilicity (log P ≈ 2.2) for drug-like intermediates. - >99% purity (GC/T) available; ships ambient in inert atmosphere.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 103-69-5
Cat. No. B1678211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylaniline
CAS103-69-5
SynonymsN-Ethylaniline;  NSC 8736;  NSC-8736;  NSC8736
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC=C1
InChIInChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyOJGMBLNIHDZDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
0.02 M
Insol in water;  miscible with alcohol, ether, and many other organic solvents
Very sol in acetone;  sol in organic solvents
In water, 2.41X10+3 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.24
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Ethylaniline Industrial Procurement Guide


N-Ethylaniline (CAS 103-69-5) is a secondary aromatic amine of molecular formula C8H11N, characterized by an ethyl substituent on the aniline nitrogen [1]. It is a clear, light yellow to brownish oily liquid with a weak, aniline-like odor that darkens upon exposure to air and light [2]. Physicochemical constants include a boiling point of 204–205 °C, a melting point of -63.5 °C, and a density of approximately 0.963 g/mL at 25 °C [1]. N-Ethylaniline exhibits limited water solubility (≈2.4–50 g/L, depending on conditions) and a vapor pressure of 0.2 mmHg at 25 °C [1]. As a key intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals, it is commercially available in technical and high-purity grades, with purity specifications typically ≥98% by GC [2][3].

N-Ethylaniline: Why Analogs Are Not Direct Substitutes


Within the class of N-alkylanilines, physicochemical and reactivity profiles are exquisitely sensitive to the alkyl chain length and substitution pattern. The ethyl substituent in N-ethylaniline confers a unique balance of steric bulk, electronic character, and vapor pressure that directly impacts its performance in key industrial applications, including dye synthesis and polymer modification. As established in head-to-head kinetic studies, N-methylaniline exhibits significantly higher oxidative reactivity than N-ethylaniline [1], while N,N-dialkylanilines follow a different reactivity trend [1]. Furthermore, the vapor pressure of N-ethylaniline is substantially lower than that of N-methylaniline, which has implications for industrial hygiene and process design [2]. These quantifiable differences in reactivity and physical properties mean that a straightforward substitution with a close analog—without process re-optimization—can lead to altered reaction kinetics, variable product yields, and compromised safety profiles. The following evidence sections detail the specific, data-backed differentiators that inform scientifically grounded procurement decisions.

N-Ethylaniline Comparative Evidence


Oxidative Reactivity vs. N-Methylaniline

A direct kinetic study of the oxidation of aromatic secondary and tertiary amines by peroxydisulfate (S2O8^2-) under aqueous basic conditions established a clear reactivity order [1]. The study found that N-methylaniline oxidizes more rapidly than N-ethylaniline. This difference is attributed to steric strain in the transition state imposed by the larger ethyl group [1].

Reaction Kinetics Oxidative Coupling Dye Intermediate Synthesis

Ionization Energy vs. N-Methylaniline

Mass analyzed threshold ionization (MATI) spectroscopy was used to determine the adiabatic ionization energies (IE) of N-methylaniline (NMA) and N-ethylaniline (NEA) cations [1]. The study found that the IE of NEA (59,204 cm⁻¹) is lower than that of NMA (59,822 cm⁻¹), representing a redshift [1]. This trend indicates that the longer ethyl chain enhances electron density on the nitrogen atom, lowering the energy required for ionization [1].

Physical Organic Chemistry Spectroscopy Electronic Structure

Vapor Pressure vs. N-Alkyl Analogs

Vapor pressure is a critical parameter for assessing inhalation exposure risk and designing vapor-handling systems. The vapor pressure of N-ethylaniline is reported as 0.2 mmHg at 25 °C [1][2]. In comparison, the vapor pressure of the methyl analog, N-methylaniline, is approximately 0.4 mmHg at 25 °C , and N-ethyl-N-propylaniline has an estimated vapor pressure of 0.1 mmHg at 25 °C . This trend demonstrates that increasing alkyl chain length on the aniline nitrogen significantly reduces volatility.

Industrial Hygiene Process Engineering Volatility

Conducting Polymer Solubility vs. Aniline

The copolymerization of N-ethylaniline (EA) with aniline (AN) is used to modulate the properties of the resulting conducting polymer [1]. Studies on oxidative polymerization show that the polymerization rate is dependent on the EA content in the monomer feed, indicating that EA polymerizes at a different rate than AN [1]. Furthermore, the processability of the resulting copolymers is significantly enhanced compared to pure polyaniline. For example, poly(EA-co-AN) copolymers exhibit improved solubility in common organic solvents, with a 47 mol% EA copolymer being 2-7 times more soluble in ethanol, methanol, and acetone than pure polyaniline [2].

Conducting Polymers Materials Science Polymerization Kinetics

N-Ethylaniline Validated Application Scenarios


Dye and Pigment Precursor

The established kinetic data showing N-ethylaniline's lower oxidative reactivity compared to N-methylaniline [1] makes it a preferred intermediate in dye syntheses where a more controlled, less exothermic oxidation step is required. This can lead to higher selectivity and yield in the production of specific azo and triphenylmethane dyes, for which N-ethylaniline is a known building block [2]. The quantified difference in ionization energy further supports its distinct electronic character, influencing the final color and fastness properties of the dye [3].

Monomer for Solution-Processable Conducting Polymers

For research and industrial development of conducting polymer films and coatings, N-ethylaniline offers a data-backed advantage over aniline. As shown by studies on copolymerization [4], the incorporation of N-ethylaniline significantly enhances the solubility of the resulting polymer in common organic solvents by a factor of 2-7 compared to pure polyaniline [5]. This improvement in processability is critical for applications such as anti-corrosion coatings, organic electronics, and sensors, where the polymer must be applied from solution.

Agrochemical and Pharmaceutical Intermediate

N-Ethylaniline serves as a core structural unit for a range of fine chemicals, including antitumor agents and antifungal drugs [6][7]. The presence of the ethyl group, as opposed to a methyl or unsubstituted analog, imparts a specific lipophilicity (log P ≈ 2.16–2.26) and steric profile that can be crucial for biological target engagement and metabolic stability. The quantifiable difference in vapor pressure compared to its homologs is also a factor in the process chemistry for these high-value compounds, influencing solvent removal and purification steps [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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